6-Oxo-ramelteon

概要

説明

6-Oxo-ramelteon is a derivative of ramelteon, a tricyclic synthetic analog of melatonin. Ramelteon is primarily known for its role as a selective melatonin receptor agonist, specifically targeting the MT1 and MT2 receptors. This compound is utilized in the treatment of insomnia due to its ability to regulate the sleep-wake cycle by mimicking the effects of melatonin .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-ramelteon involves a multi-step process starting from a monocyclic precursor. One of the concise synthetic routes includes the use of iridium, rhodium, copper, and nickel catalysis to construct the tricyclic core and assemble the chiral chain. The process begins with 3-hydroxyacetophenone, which undergoes O-vinylation and vinyl ether annulation through directed C-H bond activation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and efficiency. The use of acetonitrile as a nucleophilic reagent and subsequent hydrogenation steps are crucial in the industrial synthesis, allowing for the integration of multiple processes such as debromination, dehydration, olefin reduction, and cyano reduction into a single step .

化学反応の分析

Types of Reactions: 6-Oxo-ramelteon undergoes various chemical reactions, including:

Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and various catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学的研究の応用

Insomnia Treatment

The primary application of 6-Oxo-ramelteon is in the management of insomnia. Clinical studies have demonstrated that ramelteon significantly reduces latency to persistent sleep and increases total sleep time. For instance, a six-month study found that participants using ramelteon experienced consistent improvements in sleep onset without next-morning residual effects or rebound insomnia upon discontinuation . These findings suggest that this compound may offer similar benefits.

Cognitive Disorders

Emerging research indicates potential applications for this compound in cognitive disorders such as Alzheimer's disease. Melatonin and its analogs have been shown to possess neuroprotective properties, potentially improving cognitive function and reducing symptoms associated with neurodegeneration . The modulation of circadian rhythms may also play a role in enhancing cognitive performance and mood stabilization in affected patients.

Safety Profile

The safety profile of ramelteon is well-documented, with most adverse effects being mild to moderate. Notably, it has a low potential for abuse and does not produce significant next-day sedation, making it a safer alternative to traditional hypnotics . Long-term studies have indicated no significant withdrawal symptoms or rebound insomnia following cessation of treatment .

Future Research Directions

Further studies are warranted to explore the full therapeutic potential of this compound beyond insomnia. Investigating its effects on mood disorders, anxiety, and neurodegenerative diseases could uncover additional applications. Moreover, understanding its pharmacokinetics and interactions with other medications will be crucial for optimizing its use in clinical practice.

作用機序

6-Oxo-ramelteon exerts its effects by acting as a melatonin receptor agonist, specifically targeting the MT1 and MT2 receptors in the brain’s suprachiasmatic nuclei. These receptors are responsible for regulating the 24-hour sleep-wake cycle. By mimicking the effects of melatonin, this compound helps to promote sleep onset and maintain sleep duration without causing dependence or withdrawal symptoms .

類似化合物との比較

Ramelteon: The parent compound of 6-Oxo-ramelteon, known for its selective melatonin receptor agonist properties.

Tasimelteon: Another melatonin receptor agonist used to treat non-24-hour sleep-wake disorder.

Agomelatine: A melatonergic antidepressant that also acts on melatonin receptors.

Uniqueness: this compound is unique due to its specific structural modifications, which may enhance its selectivity and efficacy as a melatonin receptor agonist. Its ability to undergo various chemical reactions also makes it a valuable compound for research and industrial applications .

生物活性

Introduction

6-Oxo-ramelteon is a metabolite of ramelteon, a selective melatonin receptor agonist primarily used for the treatment of insomnia. Understanding the biological activity of this compound is crucial for elucidating its therapeutic potential and pharmacological profile. This article reviews the existing literature on the biological activity of this compound, including its mechanism of action, efficacy in clinical settings, and safety profile.

This compound acts primarily as an agonist at the melatonin receptors MT1 and MT2, similar to its parent compound, ramelteon. These receptors are located in the suprachiasmatic nucleus (SCN) of the brain, which is integral to regulating circadian rhythms and sleep-wake cycles. The compound exhibits high affinity for these receptors, which facilitates its role in promoting sleep onset and maintaining sleep stability.

Binding Affinity

The binding affinities of this compound for the melatonin receptors have not been extensively characterized in isolation; however, studies on ramelteon indicate that it has 3 to 5 times greater affinity for MT1 and MT2 receptors compared to melatonin itself . This suggests that this compound may retain significant binding properties due to its structural similarity.

Case Studies

Long-term Studies

A six-month study evaluating ramelteon's long-term efficacy indicated consistent reductions in sleep onset latency without significant next-morning residual effects or withdrawal symptoms upon discontinuation . While specific data on this compound is lacking, these findings support the notion that its biological activity could mirror that of ramelteon over extended periods.

Safety Profile

Ramelteon's safety profile has been well-documented, showing minimal side effects and a low risk of dependency compared to traditional hypnotics. The metabolite this compound is expected to exhibit a similar safety profile due to its metabolic relationship with ramelteon. Adverse events reported with ramelteon include mild sedation and dizziness, which are generally transient .

Comparative Data Table

| Parameter | Ramelteon | This compound (inferred) |

|---|---|---|

| Receptor Affinity | High for MT1/MT2 | High (similar to ramelteon) |

| Efficacy in Insomnia | Significant reduction in sleep latency | Expected similar efficacy |

| Withdrawal Symptoms | None reported | Expected none |

| Adverse Effects | Mild sedation, dizziness | Expected similar mild effects |

特性

IUPAC Name |

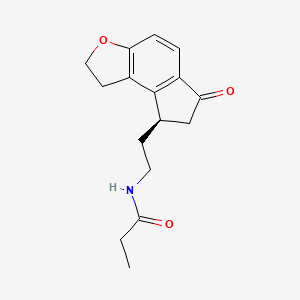

N-[2-[(8R)-6-oxo-1,2,7,8-tetrahydrocyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-2-15(19)17-7-5-10-9-13(18)11-3-4-14-12(16(10)11)6-8-20-14/h3-4,10H,2,5-9H2,1H3,(H,17,19)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAGAOSALVFUPI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC1CC(=O)C2=C1C3=C(C=C2)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NCC[C@@H]1CC(=O)C2=C1C3=C(C=C2)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896736-22-4 | |

| Record name | 6-Oxo-ramelteon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0896736224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-OXO-RAMELTEON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R509OY341Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。